molecular formula C19H23N7O6 B1496147 Tetrahydropteroylglutamate CAS No. 29347-89-5

Tetrahydropteroylglutamate

Cat. No.: B1496147
CAS No.: 29347-89-5
M. Wt: 445.4 g/mol
InChI Key: MSTNYGQPCMXVAQ-UHFFFAOYSA-N
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Description

. It plays a crucial role in various biochemical processes, including the synthesis of DNA, RNA, and amino acids. This compound is essential for cellular growth and division, making it vital for both prokaryotic and eukaryotic organisms.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrahydropteroylglutamate can be synthesized through several chemical reactions involving the reduction of folic acid or its derivatives. The process typically involves the use of reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst. The reaction conditions are carefully controlled to ensure the selective reduction of the pteridine ring while preserving the glutamate moiety.

Industrial Production Methods: In an industrial setting, the production of this compound is often carried out using fermentation processes involving microorganisms that naturally produce folate derivatives. These microorganisms are cultured in large bioreactors, and the folate produced is then chemically reduced to this compound using industrial-scale chemical reactors.

Chemical Reactions Analysis

Types of Reactions: Tetrahydropteroylglutamate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its biological functions and its role in metabolic pathways.

Common Reagents and Conditions:

  • Oxidation: Oxidation reactions typically involve the use of oxidizing agents such as hydrogen peroxide or molecular oxygen in the presence of a catalyst.

  • Reduction: Reduction reactions are carried out using reducing agents like sodium borohydride or hydrogen gas.

  • Substitution: Substitution reactions often involve nucleophilic substitution mechanisms, where nucleophiles replace functional groups on the this compound molecule.

Major Products Formed: The major products formed from these reactions include various folate derivatives, such as 5-methylthis compound and other reduced forms of folate.

Scientific Research Applications

Tetrahydropteroylglutamate has a wide range of applications in scientific research, including:

  • Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying folate metabolism.

  • Biology: It is essential for studying cellular processes such as DNA synthesis, repair, and methylation.

  • Medicine: It is used in the development of antifolate drugs for the treatment of cancer and bacterial infections.

  • Industry: It is utilized in the food industry as a dietary supplement and in the production of fortified foods.

Mechanism of Action

Tetrahydropteroylglutamate exerts its effects through its role as a cofactor in various enzymatic reactions. It is involved in the transfer of one-carbon units, which are essential for the synthesis of nucleotides and amino acids. The molecular targets of this compound include enzymes such as dihydrofolate reductase and methionine synthase. These enzymes are crucial for the conversion of folate derivatives into their active forms and for the incorporation of folate into biological molecules.

Comparison with Similar Compounds

Tetrahydropteroylglutamate is similar to other folate derivatives, such as folic acid, 5-methylthis compound, and 5-formylthis compound. it is unique in its reduced state, which makes it more biologically active and essential for cellular processes. The comparison with these compounds highlights the importance of this compound in maintaining cellular health and function.

Properties

IUPAC Name

2-[[4-[(2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N7O6/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28/h1-4,11-12,21,23H,5-8H2,(H,24,29)(H,27,28)(H,31,32)(H4,20,22,25,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSTNYGQPCMXVAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC2=C(N1)N=C(NC2=O)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N7O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80951900
Record name 5,6,7,8-Tetrahydrofolic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

445.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Powder; [Sigma-Aldrich MSDS]
Record name Tetrahydrofolic acid
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CAS No.

29347-89-5, 135-16-0
Record name 5,6,7,8-Tetrahydrofolic acid
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Record name 5,6,7,8-Tetrahydrofolic acid
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Record name N-[4-[[(2-amino-1,4,5,6,7,8-hexahydro-4-oxo-6-pteridinyl)methyl]amino]benzoyl]-L-glutamic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tetrahydropteroylglutamate
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Tetrahydropteroylglutamate
Reactant of Route 5
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Reactant of Route 6
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